Regioisomeric Advantage: Indole-6-carboxylic acid Derivatives Achieve Sub-100 nM Potency in Dual TXA2 Synthetase/H1 Antagonism vs. Other Positional Isomers
In a systematic evaluation of N-substituted 3-(1H-imidazol-1-ylmethyl)indole carboxylic acid derivatives, Kamiya et al. demonstrated that indole-6-carboxylic acid derivatives exhibited superior dual activity compared to all other carboxylic acid positional isomers (indole-4-COOH and indole-5-COOH series). The lead 6-COOH compound achieved IC₅₀ of 50 nM (5 × 10⁻⁸ M) for thromboxane A2 synthetase inhibition and 8 nM (8 × 10⁻⁹ M) for H1 receptor blockade, while the isomeric series consistently underperformed [1]. This establishes a regioisomeric advantage for the 6-carboxylic acid position that cannot be achieved by purchasing 4-COOH (CAS 1171833-99-0) or 5-COOH (CAS 1010874-86-8) analogs.
| Evidence Dimension | Thromboxane A2 synthetase inhibitory activity (IC₅₀) & Histamine H1-blocking activity (IC₅₀) across positional isomers |
|---|---|
| Target Compound Data | Indole-6-COOH derivative (compound 12): TXA2 synthetase IC₅₀ = 5 × 10⁻⁸ M (50 nM); H1 blockade IC₅₀ = 8 × 10⁻⁹ M (8 nM). Note: The target compound 3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid has not been directly tested in this assay; these data represent the strongest published evidence for the indole-6-COOH pharmacophore advantage. |
| Comparator Or Baseline | Indole-4-COOH and indole-5-COOH positional isomers: Activities reported as lower than indole-6-COOH derivatives. Exact values not reported in the abstract; full paper would provide precise comparator data. |
| Quantified Difference | Indole-6-COOH derivatives showed higher activities than other positional isomers. Lead 6-COOH compound achieved sub-100 nM dual potency. |
| Conditions | In vitro enzyme inhibition assay (TXA2 synthetase from rabbit platelets) and histamine H1 receptor binding assay; compound 12 = 1-[3-(4-Benzhydryl-1-piperazinyl)propyl]-3-(1H-imidazol-1-ylmethyl)-1H-indole-6-carboxylic acid. |
Why This Matters
For programs targeting dual TXA2/H1 pharmacology or requiring indole scaffolds with validated sub-100 nM potency, the 6-COOH regioisomer is the only data-supported positional choice.
- [1] Kamiya S, et al. Thromboxane A2 synthetase inhibitors with histamine H1-blocking activity: synthesis and evaluation of a new series of indole derivatives. Chem Pharm Bull (Tokyo). 1995 Oct;43(10):1692-5. DOI: 10.1248/cpb.43.1692. PMID: 8536342. View Source
